

# Application Notes and Protocols: Taligantinib MET Kinase Assay

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For Researchers, Scientists, and Drug Development Professionals

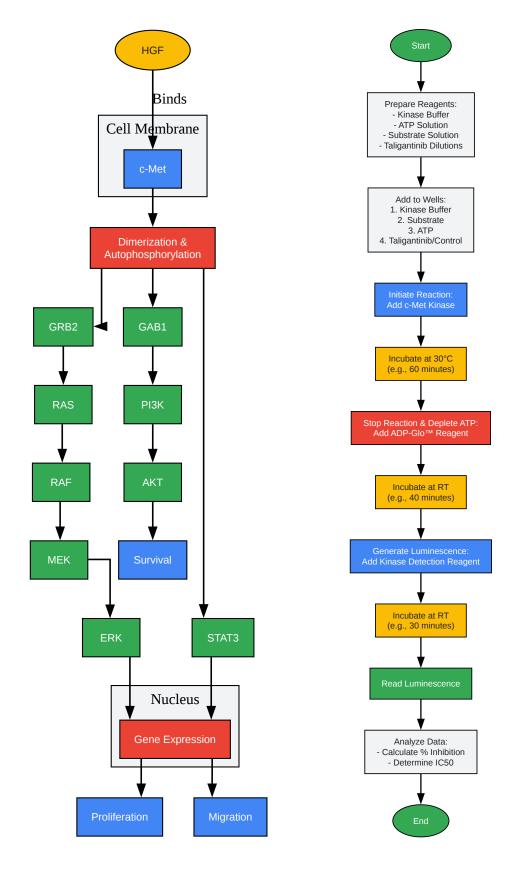
## Introduction

**Taligantinib** is a potent, orally active, selective dual inhibitor of vascular endothelial growth factor receptor 2 (VEGFR-2) and the hepatocyte growth factor receptor (c-Met).[1] By targeting both of these receptor tyrosine kinases, **Taligantinib** can suppress tumor angiogenesis and cell proliferation, making it a promising candidate for the treatment of solid tumors such as nonsmall cell lung cancer and hepatocellular carcinoma.[1] The c-Met signaling pathway, when activated by its ligand hepatocyte growth factor (HGF), plays a crucial role in various cellular processes including proliferation, survival, motility, and invasion.[2][3] Dysregulation of this pathway is implicated in the development and progression of numerous cancers.[4][5] This document provides a detailed protocol for assessing the inhibitory activity of **Taligantinib** against c-Met kinase using a luminescence-based assay.

## c-Met Signaling Pathway

The c-Met signaling pathway is initiated by the binding of HGF, leading to receptor dimerization and autophosphorylation of tyrosine residues in the kinase domain. This activation triggers a cascade of downstream signaling events through pathways such as RAS/MAPK, PI3K/AKT, and STAT, ultimately regulating gene expression and promoting cell growth, survival, and migration.[2][5][6]





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